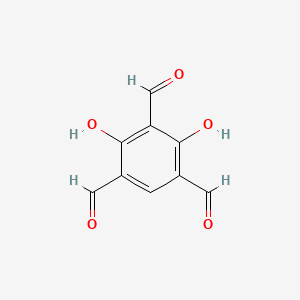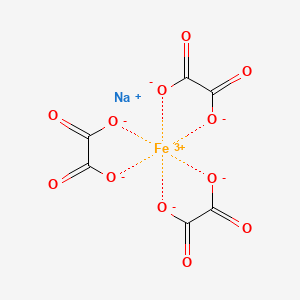
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde
描述
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H6O5. It is a derivative of benzene, featuring three formyl groups (-CHO) and two hydroxyl groups (-OH) attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde can be synthesized through several methods. One common approach involves the reaction of resorcinol (1,3-dihydroxybenzene) with hexamethylenetetramine (HMTA) in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .
Reaction Conditions:
Starting Materials: Resorcinol, Hexamethylenetetramine
Catalyst: Acid (e.g., hydrochloric acid)
Temperature: Elevated temperatures (e.g., 80°C)
Solvent: Aqueous medium
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Aqueous medium, Elevated temperatures
Reduction: Sodium borohydride, Lithium aluminum hydride, Anhydrous conditions, Room temperature
Substitution: Electrophiles (e.g., halogens, nitro groups), Acid catalysts, Room temperature to elevated temperatures
Major Products Formed
Oxidation: 2,4-Dihydroxybenzene-1,3,5-tricarboxylic acid
Reduction: 2,4-Dihydroxybenzene-1,3,5-trimethanol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive formyl and hydroxyl groups. These functional groups allow the compound to participate in nucleophilic addition, condensation, and other reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
相似化合物的比较
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde can be compared with other similar compounds, such as:
2,4,6-Triformylresorcinol: Similar structure but with three formyl groups and three hydroxyl groups.
2,4,6-Triformylphloroglucinol: Contains three formyl groups and three hydroxyl groups, often used in the synthesis of covalent organic frameworks.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Features three hydroxyl groups and three formyl groups, used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific arrangement of formyl and hydroxyl groups, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
属性
IUPAC Name |
2,4-dihydroxybenzene-1,3,5-tricarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-2-5-1-6(3-11)9(14)7(4-12)8(5)13/h1-4,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPNDKRJQPJVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C=O)O)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3069343.png)

![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)



